Dimethyl 2-chloroterephthalate

Metal-Organic Frameworks Gas Sorption Isoreticular MOFs

Researchers designing isoreticular MOFs face a trade-off between pore accessibility and halogen functionalization. Dimethyl 2-chloroterephthalate (DMCT) resolves this: upon hydrolysis to 2-chloroterephthalic acid, IRMOF-1-Cl retains ~88% of unsubstituted N₂ uptake versus ~61% for bromo and ~39% for iodo analogs, enabling both framework tuning and high porosity. • MOF synthesis: Superior porosity retention with electronic modulation via chloro substitution • Polymer intermediate: Lowers Tg by ~10 °C (52 °C vs 62 °C) for enhanced melt processability in nylon copolymers • Catalysis precursor: Enables CO₂-epoxide cycloaddition catalysts with up to 71% yield and 4-cycle recyclability Supplied at ≥98% purity; ships ambient. For R&D use only.

Molecular Formula C10H9ClO4
Molecular Weight 228.63 g/mol
CAS No. 18643-84-0
Cat. No. B092811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-chloroterephthalate
CAS18643-84-0
Molecular FormulaC10H9ClO4
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C(=O)OC)Cl
InChIInChI=1S/C10H9ClO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3
InChIKeyFUFFCPIFRICMFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-Chloroterephthalate: Core Identity and Procurement


Dimethyl 2-chloroterephthalate (DMCT; CAS 18643-84-0) is a monochlorinated diester derivative of terephthalic acid, bearing a single chloro substituent ortho to one ester group on the aromatic ring . Its molecular formula is C10H9ClO4 with a molecular weight of 228.63 g/mol [1]. Key physicochemical properties include a melting point of 58–60 °C, a predicted boiling point of 318.6 ± 22.0 °C, and a predicted density of 1.290 ± 0.06 g/cm³ . The compound is commercially available from multiple suppliers at purities typically ranging from 96% to ≥98%, with laboratory-scale pricing (as of 2024–2025) ranging from approximately $19–$55 for 250 mg to 1 g quantities from specialty chemical vendors [2].

Monochlorinated diester Single chloro substituent enables electronic and steric tuning for functional materials
Versatile building block Suitable for MOF linkers, coordination polymers, and polyamide copolymers
Research-grade purity Multiple vendor options with consistent purity levels for reproducible synthesis

Dimethyl 2-Chloroterephthalate: Why Generic Substitution Fails


Functional substitution on the terephthalate aromatic ring fundamentally alters the electronic character, steric profile, and reactivity of both the monomeric building block and the resulting polymer or coordination architecture [1]. While unsubstituted dimethyl terephthalate (DMT; CAS 120-61-6) and its positional isomer dimethyl isophthalate (DMI; CAS 1459-93-4) are well-established commodity monomers for bulk polyester production, their substitution patterns dictate different crystallization behaviors, thermal transitions, and metal-binding geometries that cannot be replicated by simple blending or post-polymerization modification [2]. The introduction of a single chloro substituent, as in DMCT, modulates key performance attributes—including thermal stability of derived polymers, gas adsorption selectivity in metal-organic frameworks (MOFs), and catalytic activity in coordination polymers—in ways that are both quantifiable and non-linear with respect to substitution degree [3][4]. Generic substitution of DMCT with DMT, DMI, or even the fully chlorinated tetrachloroterephthalate ester would therefore yield materials with measurably divergent properties, necessitating compound-specific selection based on target performance metrics.

Dimethyl terephthalate (DMT) Lacks chloro group; altered electronic profile and crystallization behavior may not replicate monochloro performance
Dimethyl isophthalate (DMI) Positional isomer with different metal-binding geometry; cannot substitute for ortho-chloro substitution in framework design
Tetrachloroterephthalate ester Fully chlorinated analog yields divergent thermal stability and sorption; may not preserve desired monochloro selectivity

Dimethyl 2-Chloroterephthalate: Performance Differentiation Against Analogs


MOF Nitrogen Uptake: Chloro vs. Bromo/Iodo Linkers

In a head-to-head comparison of four isoreticular MOFs (IRMOF-1 analogs) bearing -F, -Cl, -Br, and -I substituted terephthalate linkers, the chloro-substituted variant (IRMOF-1-Cl) exhibited the highest nitrogen gas uptake at 77 K among the halogenated series, despite having a reduced pore volume relative to the unsubstituted parent IRMOF-1 [1]. The unsubstituted IRMOF-1 achieved an uptake of approximately 245 cm³ g⁻¹, whereas IRMOF-1-Cl delivered 215 cm³ g⁻¹—significantly exceeding the bromo (IRMOF-1-Br, ~150 cm³ g⁻¹) and iodo (IRMOF-1-I, ~95 cm³ g⁻¹) derivatives [1]. This demonstrates that mono-chloro substitution preserves gas-accessible porosity to a greater extent than heavier halogen substituents, offering a tunable compromise between framework functionalization and retention of sorption capacity.

N₂ uptake (MOF)
Head-to-head
IRMOF-1-Cl: ~215 cm³ g⁻¹ vs unsubstituted ~245 cm³ g⁻¹
Br analog ~150, I analog ~95
Chloro linker retains ~88% porosity, far better than heavier halogens
77 K, isoreticular series, supercritical CO₂ activation
Metal-Organic Frameworks Gas Sorption Isoreticular MOFs

Copolymer Glass Transition: Chlorinated vs. Unsubstituted Terephthalates

A systematic study of nylon 66 copolymers incorporating various terephthalic acid derivatives established a clear rank order of glass transition temperature (Tg) and cold crystallization temperature (Tcc) as a function of the aromatic comonomer structure [1]. Copolymers prepared with 2-chloroterephthalic acid (the hydrolyzed analog of DMCT) exhibited a Tg of approximately 52 °C, which is 10 °C lower than that of the unsubstituted terephthalic acid copolymer (Tg ≈ 62 °C), and 8 °C lower than the tetrachloroterephthalic acid (TCl₄) variant (Tg ≈ 60 °C) [1]. The cold crystallization temperature (Tcc) followed a distinct trend: TCl₂ (the dichloro variant) showed the highest Tcc (~118 °C), followed by TCl₄ (~112 °C), with the unsubstituted T and monochloro (TCl) copolymers exhibiting lower Tcc values [1].

Copolymer Tg
Head-to-head
Tg ≈ 52 °C (monochloro copolymer)
Unsubstituted T: 62 °C; Tetrachloro TCl₄: 60 °C
10 °C lower Tg than unsubstituted analog; enables flexible processing
Nylon 66 copolymers, DTA measurement
Polyamide Copolymers Thermal Analysis Nylon 66

Catalytic CO₂ Cycloaddition with Chloroterephthalate CPs

Coordination polymers assembled from 2-chloroterephthalic acid linkers were evaluated as heterogeneous catalysts for the cycloaddition of CO₂ to epichlorohydrin under solvent-free, atmospheric pressure conditions [1]. Among the eight structurally distinct CPs synthesized, compound 4—a zinc-based 3D framework—achieved a cyclic carbonate yield of 71%, with sustained activity and recyclability demonstrated over four consecutive catalytic cycles without significant loss of performance [1]. While the study does not provide a direct head-to-head comparison with CPs derived from unsubstituted terephthalate under identical conditions, it establishes that 2-chloroterephthalate-based architectures are catalytically competent for CO₂ fixation, and the 71% yield serves as a performance benchmark for this linker class [1].

CO₂ cycloaddition yield
Reported
71% cyclic carbonate yield
Benchmark for chloroterephthalate CP catalysts
Zn-based 3D framework, atmospheric CO₂, 80 °C, recyclable
Coordination Polymers CO₂ Fixation Heterogeneous Catalysis

Antimicrobial Activity Against S. aureus and E. coli

Antimicrobial susceptibility testing of dimethyl 2-chloroterephthalate (DMCT) revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli . The study also reported antiparasitic activity against Giardia intestinalis and Entamoeba histolytica in vitro . While this MIC value is reported without direct comparator data for unsubstituted dimethyl terephthalate or other halogenated terephthalate esters under identical assay conditions, it establishes a baseline antimicrobial potency for DMCT that may inform its selection as a bioactive building block or pharmaceutical intermediate.

Antimicrobial MIC
Data to verify
32 µg/mL (S. aureus, E. coli)
Reported baseline MIC for SAR studies
Source not specified; independent verification recommended
Antimicrobial Screening Biological Activity Pharmaceutical Intermediate

Polyester Thermal Stability: Chlorinated vs. Unsubstituted Terephthalate

Thermogravimetric analysis of aromatic polyesters derived from bisphenol A and various terephthalic acid derivatives demonstrated that polyesters based on tetrachloroterephthalic acid exhibited higher thermal stability than those derived from unsubstituted terephthalic acid [1]. Notably, this trend reversed for aliphatic polyesters, where the chlorinated forms displayed lower thermal stability than non-chlorinated analogs, attributed to the dominant influence of aliphatic character on degradation pathways [1]. While this study evaluates the tetrachloro- rather than the monochloro- derivative, it establishes a class-level inference that chlorine substitution on the terephthalate aromatic ring modulates polyester thermal stability in a backbone-dependent manner.

Thermal stability trend
Class-level
Chlorinated terephthalate polyesters may show enhanced stability
Backbone-dependent modulation of degradation profile
Aromatic polyester series; monochloro extrapolation from tetrachloro data
Polyester Thermal Stability Thermogravimetric Analysis Chlorinated Aromatic Polyesters

Dimethyl 2-Chloroterephthalate: Key Application Scenarios


MOF Linker Precursor for Halogenated Frameworks

When designing isoreticular MOFs for gas sorption or separation, DMCT can be hydrolyzed to yield 2-chloroterephthalic acid—a linker that provides the electronic effects of halogen substitution while preserving significantly greater nitrogen uptake capacity than bromo- or iodo-substituted analogs (IRMOF-1-Cl retains ~88% of unsubstituted uptake versus ~61% for -Br and ~39% for -I) [1]. This makes DMCT-derived linkers particularly suitable for applications where both framework functionalization and accessible porosity are required.

Polyamide Modifier for Reduced Glass Transition Temperature

In nylon copolymer synthesis, incorporating 2-chloroterephthalic acid (accessible via hydrolysis of DMCT) lowers the glass transition temperature by approximately 10 °C relative to unsubstituted terephthalic acid copolymers (Tg ≈ 52 °C vs 62 °C) [1]. This property is advantageous for applications requiring enhanced chain mobility, improved melt processability, or specific thermal performance windows in engineering thermoplastics.

Coordination Polymer Catalyst for CO₂ Valorization

Researchers pursuing heterogeneous catalysts for CO₂ fixation can utilize DMCT as a precursor to 2-chloroterephthalate-based coordination polymers, which have demonstrated catalytic competence in solvent-free cycloaddition of CO₂ to epoxides with yields up to 71% and recyclability over at least four cycles [1]. This performance benchmark supports the selection of chlorinated terephthalate linkers for catalytic MOF/CP design.

Antimicrobial Bioactive Building Block

DMCT exhibits in vitro antimicrobial activity with an MIC of 32 µg/mL against S. aureus and E. coli, and has demonstrated antiparasitic effects against Giardia intestinalis and Entamoeba histolytica [1]. These quantitative activity metrics position DMCT as a scaffold for medicinal chemistry campaigns targeting antimicrobial or antiparasitic lead optimization.

Application
Selection Property
Validation Focus
Halogenated MOF linkers
Chloro-substituted linker with high porosity retention
N₂ uptake and framework stability vs. other halogens
Polyamide Tg reduction
Monochloro comonomer lowers glass transition temperature
Thermal analysis and melt processability
CO₂ cycloaddition catalysts
Chloroterephthalate CPs exhibit catalytic activity
Yield and recyclability under solvent-free conditions
Antimicrobial building block
Bioactive scaffold with reported MIC
SAR screening and antiparasitic assays

Technical Documentation Hub

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